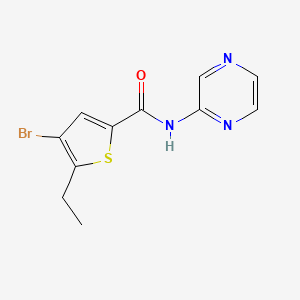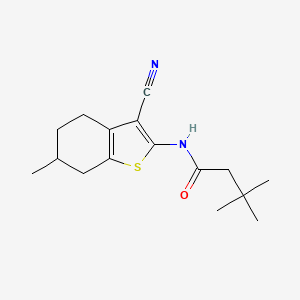![molecular formula C12H8ClNO3S B4181595 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid
Descripción general
Descripción
3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid, also known as TCB or TCBZ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes involved in various physiological processes. TCB has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and parasitic infections.
Mecanismo De Acción
The mechanism of action of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid is based on its ability to inhibit cysteine proteases, which are enzymes involved in various physiological processes. Cysteine proteases play a crucial role in the growth and proliferation of cancer cells, as well as in the survival and replication of parasites. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid binds to the active site of cysteine proteases, preventing them from functioning and leading to cell death.
Biochemical and Physiological Effects:
3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. It inhibits the activity of cysteine proteases, leading to the inhibition of cell growth and proliferation. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid in lab experiments include its potency and specificity as a cysteine protease inhibitor, as well as its potential therapeutic applications. However, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has some limitations, including its solubility in water and its potential toxicity at high concentrations. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid may have off-target effects on other enzymes, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid. One area of interest is the development of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the antiparasitic and antimalarial activities of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid. In addition, further studies are needed to evaluate the safety and efficacy of 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid in preclinical and clinical trials, with the ultimate goal of developing 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid-based therapies for cancer and parasitic diseases.
Aplicaciones Científicas De Investigación
3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has also been studied for its antimalarial activity, as it inhibits the cysteine proteases of Plasmodium falciparum, the parasite responsible for malaria. In addition, 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid has been shown to have antiparasitic activity against various protozoan parasites, including Trypanosoma cruzi and Leishmania donovani.
Propiedades
IUPAC Name |
3-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRHFQEXVYJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophene-2-carboxamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)


![4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)

![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4181598.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
